Structure Elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid: A Multi-Technique Approach to Unambiguous Characterization
Structure Elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid: A Multi-Technique Approach to Unambiguous Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The robust and unambiguous elucidation of a molecule's structure is the bedrock of modern chemical research and pharmaceutical development. 5-Methyl-2-(trifluoromethyl)cinnamic acid, a compound of interest due to its unique substitution pattern combining an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, presents a compelling case study for the application of an integrated analytical workflow. This guide provides a comprehensive, field-proven strategy for its complete structural characterization. We move beyond a simple listing of techniques to explain the causal logic behind experimental choices, ensuring a self-validating system of protocols. This document details the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy to build a cohesive and undeniable structural proof.
Foundational Analysis: Predicted Structure and Properties
Before embarking on experimental analysis, a theoretical foundation is established based on the compound's name and known chemical principles.
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Molecular Formula: C₁₁H₉F₃O₂[1]
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Molecular Weight: 230.18 g/mol [1]
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Core Structure: A trans-cinnamic acid backbone substituted on the phenyl ring. The naming "5-Methyl-2-(trifluoromethyl)" dictates the positions of the substituents relative to the propenoic acid chain.
The anticipated structure forms the hypothesis that the subsequent experimental data will seek to confirm or refute.
Caption: Predicted structure of 5-Methyl-2-(trifluoromethyl)cinnamic acid.
The Pillar of Structure Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, its capabilities are even further extended.[2] The combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides an intricate roadmap of atomic connectivity.
Expertise & Causality: The choice of multiple NMR experiments is deliberate. ¹H NMR provides information on the proton environments and their neighbors. ¹³C NMR maps the carbon skeleton. ¹⁹F NMR is exceptionally sensitive for the trifluoromethyl group, offering a clear diagnostic signal.[3][4] Finally, 2D correlation experiments (COSY, HSQC, HMBC) are not merely confirmatory; they are essential to unequivocally link the individual pieces into the final molecular structure.
Predicted NMR Data
| Technique | Predicted Chemical Shift (δ, ppm) | Key Features & Rationale |
| ¹H NMR | ~7.8-8.2 (d) | Vinyl proton alpha to the carbonyl, deshielded by conjugation. |
| ~6.4-6.8 (d) | Vinyl proton beta to the carbonyl. Large coupling constant (~16 Hz) confirms trans geometry. | |
| ~7.4-7.8 (m) | Three aromatic protons. Their specific shifts and splitting patterns are complex due to the competing electronic effects of the -CH₃ and -CF₃ groups. | |
| ~2.4 (s) | Three protons of the methyl group, appearing as a singlet. | |
| ~12.0 (br s) | Carboxylic acid proton, broad and downfield. | |
| ¹³C NMR | ~168-172 | Carboxylic acid carbonyl carbon. |
| ~140-145 | Aromatic carbon attached to the methyl group (C5). | |
| ~120-135 (q) | Aromatic carbon attached to the CF₃ group (C2). The signal will be split into a quartet by the three fluorine atoms. | |
| ~125-145 | Remaining four aromatic carbons and two vinyl carbons. | |
| ~124 (q) | Trifluoromethyl carbon, appears as a distinct quartet with a large ¹JCF coupling constant. | |
| ~21 | Methyl carbon. | |
| ¹⁹F NMR | ~ -60 to -65 | A single peak for the three equivalent fluorine atoms of the CF₃ group. Its exact shift is sensitive to the electronic environment. |
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
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Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
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¹H NMR: Standard single-pulse experiment.
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¹³C NMR: Proton-decoupled experiment (e.g., using a DEPT sequence to differentiate CH, CH₂, and CH₃ carbons).
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¹⁹F NMR: A straightforward proton-decoupled experiment.
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2D NMR: Acquire standard COSY, HSQC, and HMBC spectra to establish correlations.
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Data Analysis: Process the spectra using appropriate software. Analyze chemical shifts, integration values, and coupling constants to assemble the structural fragments. Use the 2D spectra to connect these fragments definitively.
Caption: A streamlined workflow for comprehensive NMR-based structure elucidation.
Confirming Identity and Integrity: Mass Spectrometry
Mass spectrometry (MS) provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint.[5]
Trustworthiness: High-Resolution Mass Spectrometry (HRMS) is the self-validating standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, it allows for the calculation of a molecular formula, providing powerful confirmation that the correct atoms are present in the correct numbers.
Expected Mass Spectrometry Data
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Ionization Mode: Electrospray Ionization (ESI) in negative mode is ideal for acidic compounds like this one.[6]
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High-Resolution Molecular Ion:
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[M-H]⁻: Expected m/z = 229.0482 (Calculated for C₁₁H₈F₃O₂⁻)
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Key Fragmentation Ions (MS/MS): Fragmentation of the molecular ion can reveal structural motifs.
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Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.
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Loss of H₂O (18 Da): Possible from the carboxylic acid group.
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Cleavage of the propenoic acid chain.
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| Ion | Calculated m/z | Description |
| [M-H]⁻ | 229.0482 | Parent molecular ion |
| [M-H-CO₂]⁻ | 185.0584 | Loss of carbon dioxide from the parent ion |
| [M-H-COOH]⁻ | 184.0506 | Loss of the carboxyl radical |
Experimental Protocol: LC-MS Analysis
Liquid Chromatography (LC) is coupled with MS to ensure the analysis of a pure compound.[7]
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Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
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Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.
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Mass Spectrometry: Direct the LC eluent into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).[7]
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Data Acquisition: Acquire data in negative ion mode over a relevant m/z range (e.g., 50-500). Perform MS/MS (or tandem MS) experiments by selecting the [M-H]⁻ ion for collision-induced dissociation to observe fragment ions.
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Data Analysis: Compare the accurate mass of the molecular ion with the calculated mass to confirm the elemental composition. Analyze the fragmentation pattern to validate the presence of key structural units.
Functional Group Fingerprinting: IR and UV-Vis Spectroscopy
While NMR and MS map the atomic skeleton, IR and UV-Vis spectroscopy provide rapid and reliable confirmation of the functional groups and the conjugated electronic system, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.[8] The presence of characteristic absorption bands provides direct evidence for the functional groups within the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2500-3300 (broad) | O-H stretch | Confirms the carboxylic acid group.[8][9] |
| ~1680-1710 (strong) | C=O stretch | Confirms the conjugated carboxylic acid carbonyl. |
| ~1620-1640 | C=C stretch (alkene) | Evidence for the propenoic double bond. |
| ~1450-1600 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |
| 1100-1300 (very strong) | C-F stretch | A strong, characteristic signal confirming the CF₃ group. |
Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
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Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Analysis: Record the spectrum, typically from 4000 to 400 cm⁻¹. Identify the characteristic peaks and compare them to known values for the expected functional groups.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the extent of conjugation. The cinnamic acid core contains an extended π-system (phenyl ring conjugated with a double bond and a carbonyl group).
Expected UV-Vis Absorption
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λmax: Expected to be around 270-300 nm. Cinnamic acid itself shows a strong absorption maximum (λmax) at ~273 nm.[6][10] The substituents on the ring will cause slight shifts in this value.
Experimental Protocol: UV-Vis Spectroscopy
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Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
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Data Acquisition: Use a dual-beam UV-Vis spectrophotometer.[6] Record the absorbance from ~200 to 400 nm, using the pure solvent as a blank for baseline correction.[6]
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Analysis: Identify the wavelength of maximum absorbance (λmax).
The Integrated Analytical Strategy: A Self-Validating System
Caption: Integrated workflow demonstrating the synergy of multiple analytical techniques.
This integrated approach ensures scientific integrity:
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HRMS confirms the elemental formula.
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NMR (¹H, ¹³C, ¹⁹F, and 2D) builds the atomic connectivity map.
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IR validates the presence of the key functional groups predicted by the NMR and MS data.
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UV-Vis confirms the expected electronic conjugation of the proposed structure.
For absolute, unambiguous proof, especially regarding stereochemistry and crystal packing, Single-Crystal X-ray Crystallography serves as the ultimate arbiter.[11] This technique, while dependent on the ability to grow a high-quality crystal, provides a definitive 3D model of the molecule in the solid state.[11]
Conclusion
The structure elucidation of 5-Methyl-2-(trifluoromethyl)cinnamic acid is a clear demonstration of a modern, rigorous analytical chemistry workflow. It relies not on a single experiment, but on a logical and synergistic sequence of spectroscopic and spectrometric techniques. By integrating the precise data from NMR, MS, and IR, researchers can build an unassailable case for the molecule's structure, ensuring the reliability and reproducibility required for advanced applications in drug discovery and materials science.
References
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Bechtold, D. H., & Hill, R. A. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry, 3(12), 432-435. [Link]
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Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
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Gupta, R., et al. (2015). FTIR spectrum of Cinnamic acid. ResearchGate. [Link]
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National Institutes of Health (NIH). (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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ResearchGate. (2022). MS spectra showing fragmentation patterns of cinnamic acid derivatives... [Link]
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NIST. (n.d.). 3,5-Dimethoxy-4-hydroxycinnamic acid. NIST Chemistry WebBook. [Link]
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Herrera, J. C., et al. (2018). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. [Link]
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JEOL. (2020). Structure Elucidation of Fluorinated Compounds by NMR. [Link]
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NIST. (n.d.). trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. [Link]
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Wikipedia. (n.d.). X-ray crystallography. [Link]
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El-Gogary, T. M. (2014). The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. ResearchGate. [Link]
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